molecular formula C12H16ClN3 B3001690 (1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 2247849-73-4

(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B3001690
CAS No.: 2247849-73-4
M. Wt: 237.73
InChI Key: SYCFVPYJWDYBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73. The purity is usually 95%.
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Scientific Research Applications

1. Corrosion Inhibition

  • Corrosion Inhibition in Steel: Amino acid compounds including imidazole derivatives have been studied for their role in inhibiting corrosion in N80 steel in acidic solutions. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy were used to demonstrate their effectiveness (Yadav, Sarkar, & Purkait, 2015).
  • New Imidazolium Ionic Liquids as Corrosion Inhibitors: Certain imidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating high efficiency and adherence to the Langmuir isotherm model for adsorption onto steel surfaces (Hajjaji et al., 2021).

2. Synthesis of Novel Compounds

  • One-Pot Synthesis of Imidazopyrazines: Imidazole derivatives have been used in a one-pot multicomponent reaction to synthesize imidazopyrazines, highlighting the versatility and robustness of imidazole-based compounds in novel chemical syntheses (Galli et al., 2019).
  • Synthesis of Oxadiazole Derivatives: Imidazole derivatives have played a crucial role in the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds, demonstrating their importance in the creation of new chemical entities (Vishwanathan & Gurupadayya, 2014).

3. Biochemical and Biomedical Research

  • Cytotoxic Effects in Cancer Treatment: Certain imidazole derivatives have shown significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer treatment. This includes the comparison of cytotoxicity with established chemotherapy drugs like cisplatin (Ferri et al., 2013).

4. Antimicrobial Activities

  • Antibacterial and Antifungal Activities: Imidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use as antimicrobial agents. This includes studies on various derivatives of benzimidazole, highlighting their variable degrees of effectiveness (Ajani et al., 2016).

Properties

IUPAC Name

[1-(2-phenylethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-8-12-9-15(10-14-12)7-6-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCFVPYJWDYBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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